Fencholic acid

Beschreibung

Fencholic acid (CAS 512-77-6) is a bicyclic monoterpene derivative characterized by a carboxylic acid functional group. It is structurally derived from fenchone, a natural compound found in essential oils of Foeniculum vulgare (fennel) and other aromatic plants. Fencholic acid serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active aminoesters and triazine azo dyes . Its bicyclic framework imparts unique steric and electronic properties, influencing reactivity in esterification and condensation reactions.

Eigenschaften

CAS-Nummer |

512-77-6 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

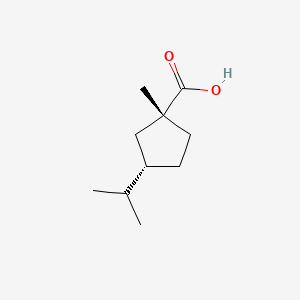

IUPAC-Name |

(1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-,10+/m0/s1 |

InChI-Schlüssel |

IBDVYGIGYPWWBX-WCBMZHEXSA-N |

SMILES |

CC(C)C1CCC(C1)(C)C(=O)O |

Isomerische SMILES |

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)O |

Kanonische SMILES |

CC(C)C1CCC(C1)(C)C(=O)O |

Andere CAS-Nummern |

512-77-6 |

Synonyme |

3-isopropyl-1-methylcyclopentanecarboxylic acid fencholic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Camphoric Acid (CAS 124-83-4)

Camphoric acid, another bicyclic monoterpene carboxylic acid, shares a similar fused-ring system but differs in substituent positions. Unlike fencholic acid’s methyl groups, camphoric acid features geminal dimethyl groups at C8 and C9, altering its conformational stability. This structural variation impacts solubility and melting points:

| Property | Fencholic Acid | Camphoric Acid |

|---|---|---|

| Melting Point (°C) | Not reported | 186–188 |

| Phase Transition Enthalpy (kJ/mol) | 0.16 (ME/BG methods, 303–318 K) | 22.5 (fusion) |

Camphoric acid is widely used in polymer synthesis, whereas fencholic acid is preferred in aminoester production due to its higher reactivity in alcoholysis .

Diosphenol (CAS 490-03-9)

Diosphenol, a monoterpene with ketone and hydroxyl groups, lacks the carboxylic acid moiety but shares a bicyclic skeleton. This difference reduces its utility in esterification but enhances its role as a flavoring agent.

Functional Analogues

Glycocholic Acid (CAS 475-31-0)

Glycocholic acid, a bile acid conjugated with glycine, shares functional similarities as a surfactant and metabolic intermediate. However, its steroid backbone contrasts sharply with fencholic acid’s monoterpene structure:

| Property | Fencholic Acid | Glycocholic Acid |

|---|---|---|

| Molecular Weight (g/mol) | ~168 (estimated) | 465.6 |

| Biological Role | Synthetic intermediate | Lipid digestion, signaling |

Glycocholic acid’s amphiphilic properties make it critical for lipid emulsification, while fencholic acid’s small size favors synthetic applications.

3α-Hydroxy-7-oxo-5β-cholanic Acid (CAS 3460-14-0)

Both compounds exhibit phase transition enthalpies <1 kJ/mol, suggesting low thermal stability in sublimation or fusion processes .

Physicochemical Properties

Fencholic acid’s phase transition enthalpy (0.16 kJ/mol) is markedly lower than adamantan-2-ol (0.16 kJ/mol, same range) but differs in temperature sensitivity. This indicates weaker intermolecular forces compared to adamantane derivatives, impacting crystallization behavior .

Research Findings and Gaps

- Reactivity: Fencholic acid’s esterification yields aminoesters with higher pharmacological activity than camphoric acid derivatives, likely due to reduced steric hindrance .

- Thermodynamic Data: Limited phase transition data exist for fencholic acid compared to bile acids, warranting further calorimetric studies.

- Biological Potential: No direct studies on fencholic acid’s metabolic or therapeutic roles are documented, unlike glycocholic acid’s well-established functions .

Q & A

Q. What are the standard methods for synthesizing and characterizing fencholic acid in laboratory settings?

Fencholic acid synthesis typically involves cyclization and carboxylation of precursor compounds, such as terpenoid derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermal properties (e.g., melting point) are determined via differential scanning calorimetry (DSC), with reported values ranging between 380–400 K . Experimental protocols should follow guidelines for reproducibility, including reagent sourcing details and validation against established reference data .

Q. How do researchers validate the purity of fencholic acid in experimental samples?

Purity validation combines chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques. For example, HPLC retention times are compared to certified standards, while NMR spectra should lack extraneous peaks indicative of impurities. Quantitative analysis via titration or calibration curves ensures ≥95% purity for most pharmacological studies. Documentation must specify batch-specific variability and storage conditions to avoid degradation .

Q. What thermodynamic properties of fencholic acid are critical for stability studies?

Key properties include sublimation enthalpy (ΔHsub), vaporization enthalpy (ΔHvap), and melting point. Reported ΔHsub values for fencholic acid range from 90–110 kJ/mol, with a melting point of ~390 K. These parameters inform storage protocols (e.g., temperature-controlled environments) and compatibility with solvent systems in formulation studies .

Advanced Research Questions

Q. How can conflicting data on fencholic acid’s bioactivity be resolved across studies?

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or sample preparation. A systematic review should:

Q. What advanced techniques are used to study fencholic acid’s interaction with biological membranes?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities and thermodynamic parameters (ΔG, ΔH). Molecular dynamics simulations model lipid bilayer interactions, while fluorescence anisotropy assesses membrane fluidity changes. These methods require rigorous controls, such as using phospholipid vesicles with defined compositions to mimic physiological conditions .

Q. How can researchers design experiments to investigate fencholic acid’s role in multi-component systems (e.g., synergistic effects with other bioactive compounds)?

A factorial design approach is optimal:

- Vary concentrations of fencholic acid and co-compounds (e.g., antioxidants).

- Measure outcomes (e.g., enzymatic inhibition, oxidative stress markers) using ANOVA for interaction effects.

- Validate synergism via isobolographic analysis or Chou-Talalay combination indices. Ensure replication across biological replicates to account for variability .

Q. What strategies address reproducibility challenges in fencholic acid research?

- Protocol standardization : Publish detailed methods, including instrument calibration and raw data repositories.

- Inter-laboratory validation : Collaborative studies using shared reference samples.

- Negative controls : Include solvent-only and compound-free assays to isolate fencholic acid-specific effects. These steps align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Data Analysis & Reporting Standards

Q. How should researchers statistically analyze dose-dependent effects of fencholic acid?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R<sup>2</sup>, RMSE). For non-monotonic responses, segmented regression or Bayesian hierarchical models are advised. Raw datasets must be archived with metadata (e.g., sample size, experimental conditions) .

Q. What are the best practices for visualizing fencholic acid’s structural and functional data?

- Structural data : Use ChemDraw for 2D/3D representations; include crystallographic data (if available).

- Functional data : Heatmaps for omics datasets, Kaplan-Meier curves for survival studies.

- Thermodynamic data : Phase diagrams or van’t Hoff plots for enthalpy-driven processes. All figures must adhere to journal-specific guidelines (e.g., RSC’s color contrast rules) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.